

# Arpraziquantel Phase 3 Clinical Trial in Preschoolers: Application Notes & Protocols

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## Compound of Interest

Compound Name: *Arpraziquantel*

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New Hope for Youngest Patients with Schistosomiasis: Phase 3 Trial of **Arpraziquantel** Demonstrates High Efficacy and Favorable Safety in Preschool-Aged Children.

Recent Phase 3 clinical trial results for **arpraziquantel**, a novel orally dispersible tablet, have shown promising outcomes for the treatment of schistosomiasis in children aged 3 months to 6 years. This critical research addresses a significant treatment gap for this vulnerable population. These application notes provide a detailed overview of the trial's findings and methodologies for researchers, scientists, and drug development professionals.

## Quantitative Data Summary

The pivotal, open-label, partly randomized Phase 3 trial (NCT03845140) was conducted in Côte d'Ivoire and Kenya. The study evaluated the efficacy, safety, and palatability of **arpraziquantel** in preschool-aged children infected with *Schistosoma mansoni* or *Schistosoma haematobium*.<sup>[1]</sup>

## Efficacy Results

The primary efficacy endpoint was the clinical cure rate, defined as the absence of parasite eggs in stool (*S. mansoni*) or urine (*S. haematobium*) 17-21 days after treatment.<sup>[2]</sup> The secondary efficacy outcome included the egg reduction rate (ERR).<sup>[2]</sup>

Table 1: Clinical Cure Rates for *S. mansoni* Infection

Cohort	Age Group	Treatment	Number of Participants (n)	Cure Rate (%)	95% Confidence Interval
1a	4-6 years	Arpraziquantel (50 mg/kg)	100	87.8	79.6-93.5
1b	4-6 years	Praziquantel (40 mg/kg)	50	81.3	67.4-91.1
2	2-3 years	Arpraziquantel (50 mg/kg)	30	High (exact % not specified in results)	-
3	3 months - <2 years	Arpraziquantel (50 mg/kg)	18	High (exact % not specified in results)	-

Data sourced from The Lancet Infectious Diseases.[1]

Table 2: Clinical Cure Rates for S. haematobium Infection

Cohort	Age Group	Treatment	Number of Participants (n)	Cure Rate (%)
4a	3 months - 6 years	Arpraziquantel (50 mg/kg)	30	Sub-optimal (exact % not specified)
4b	3 months - 6 years	Arpraziquantel (60 mg/kg)	60	Close to or above 90%

Note: Following a recommendation from the independent Data Monitoring Committee due to a sub-optimal cure rate at 50 mg/kg for S. haematobium, the dose was increased to 60 mg/kg for the remainder of the cohort, which then demonstrated high efficacy.[2]

The egg reduction rates were reported to be very high, around 99%, across all groups treated with **arpraziquantel**.

## Safety and Tolerability

**Arpraziquantel** demonstrated a favorable safety and tolerability profile. No new safety concerns were identified during the study.<sup>[1]</sup> The most common drug-related treatment-emergent adverse events are summarized below.

Table 3: Common Drug-Related Adverse Events in **Arpraziquantel** Treatment Groups

Adverse Event	Percentage of Participants Reporting (%)
Abdominal Pain	14
Diarrhoea	9
Somnolence	7
Vomiting	6

Data based on 288 participants who received **arpraziquantel**.<sup>[1]</sup>

## Experimental Protocols

Detailed methodologies for the key diagnostic experiments performed in the clinical trial are provided below.

### Diagnosis of *Schistosoma mansoni* Infection

*S. mansoni* infection was initially detected using a point-of-care circulating cathodic antigen (POC-CCA) urine cassette test and subsequently confirmed using the Kato-Katz method.<sup>[1]</sup>

Objective: To qualitatively detect the presence of *Schistosoma* circulating cathodic antigen in urine as a rapid screening method.

Materials:

- POC-CCA test cassette (Rapid Medical Diagnostics, Pretoria, South Africa)

- Urine collection cup
- Pipette or dropper

Procedure:

- Collect a fresh urine sample from the participant in a clean collection cup.
- Using the provided pipette, add two drops of urine to the circular well of the test cassette.
- Allow the test to develop for 20 minutes at ambient temperature.
- Read the results visually. The presence of both a control and a test line indicates a positive result. The intensity of the test line can provide a semi-quantitative measure of infection intensity.

Objective: To detect and quantify *S. mansoni* eggs in fecal samples for confirmation of infection and determination of egg burden.

Materials:

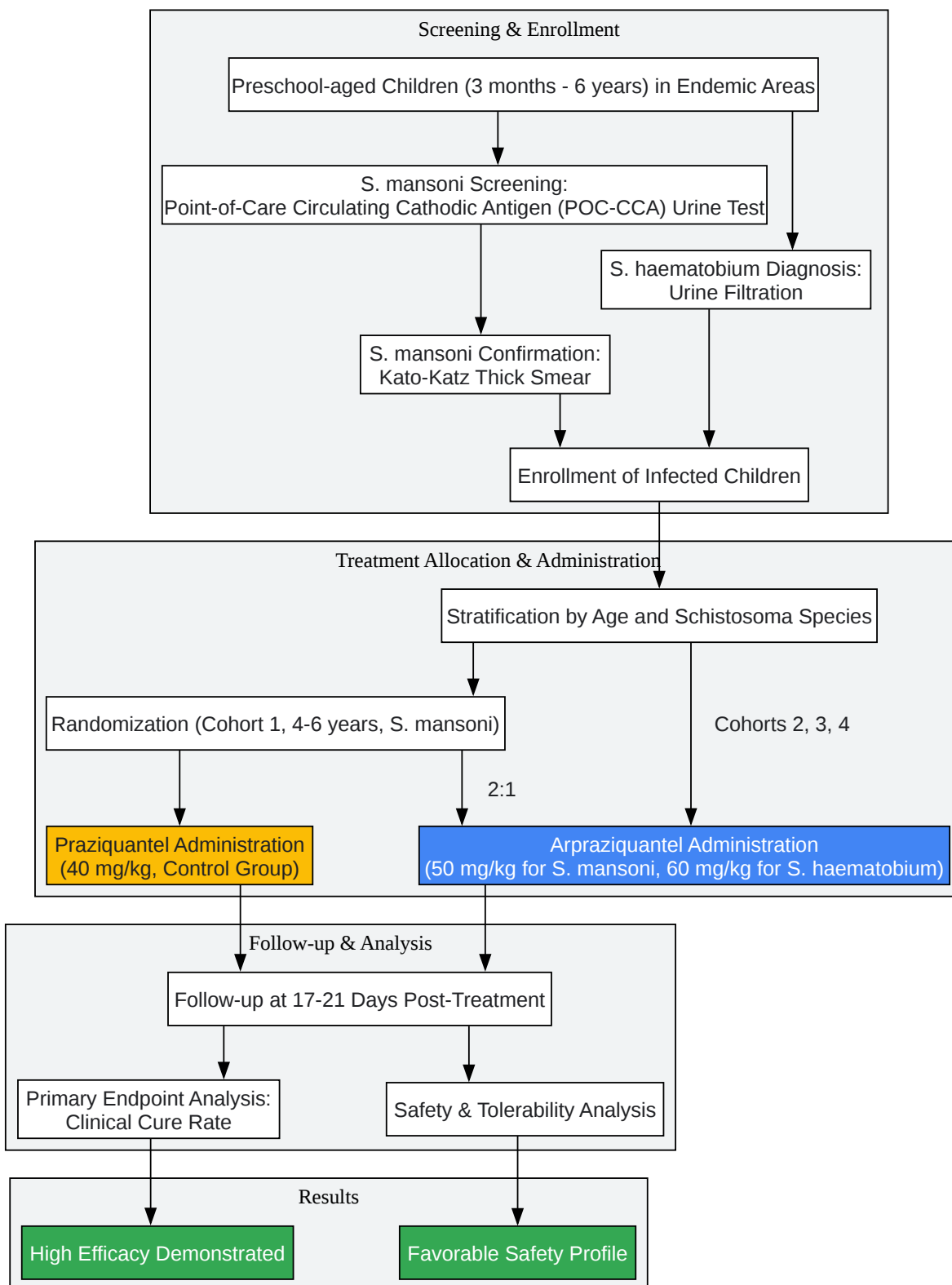
- Microscope slides
- Hydrophilic cellophane strips (40-50  $\mu\text{m}$  thick) pre-soaked in a glycerol-malachite green solution
- Stainless steel, plastic, or cardboard template with a standardized hole (e.g., to hold 41.7 mg of feces)
- Plastic spatula
- Nylon or plastic screen (60-105 mesh)
- Newspaper or scrap paper
- Forceps
- Microscope

#### Procedure:

- Place a small amount of the fecal sample onto a piece of newspaper.
- Press the screen on top of the fecal sample to sieve it.
- Scrape the sieved feces from the top of the screen using the flat-sided spatula.
- Place the template in the center of a clean microscope slide.
- Fill the hole of the template with the sieved fecal material, ensuring it is level with the top of the template.
- Carefully remove the template, leaving a cylinder of feces on the slide.
- Cover the fecal sample with a pre-soaked cellophane strip.
- Invert the microscope slide and press it firmly against a smooth, hard surface to spread the fecal sample evenly.
- Allow the slide to clear for at least one hour at room temperature to make the eggs more visible.
- Examine the entire smear under a microscope at low power (100x magnification).
- Count the number of *S. mansoni* eggs. The egg count can be multiplied by a factor (e.g., 24 for a 41.7 mg template) to express the result as eggs per gram (EPG) of feces.

## Visualizations

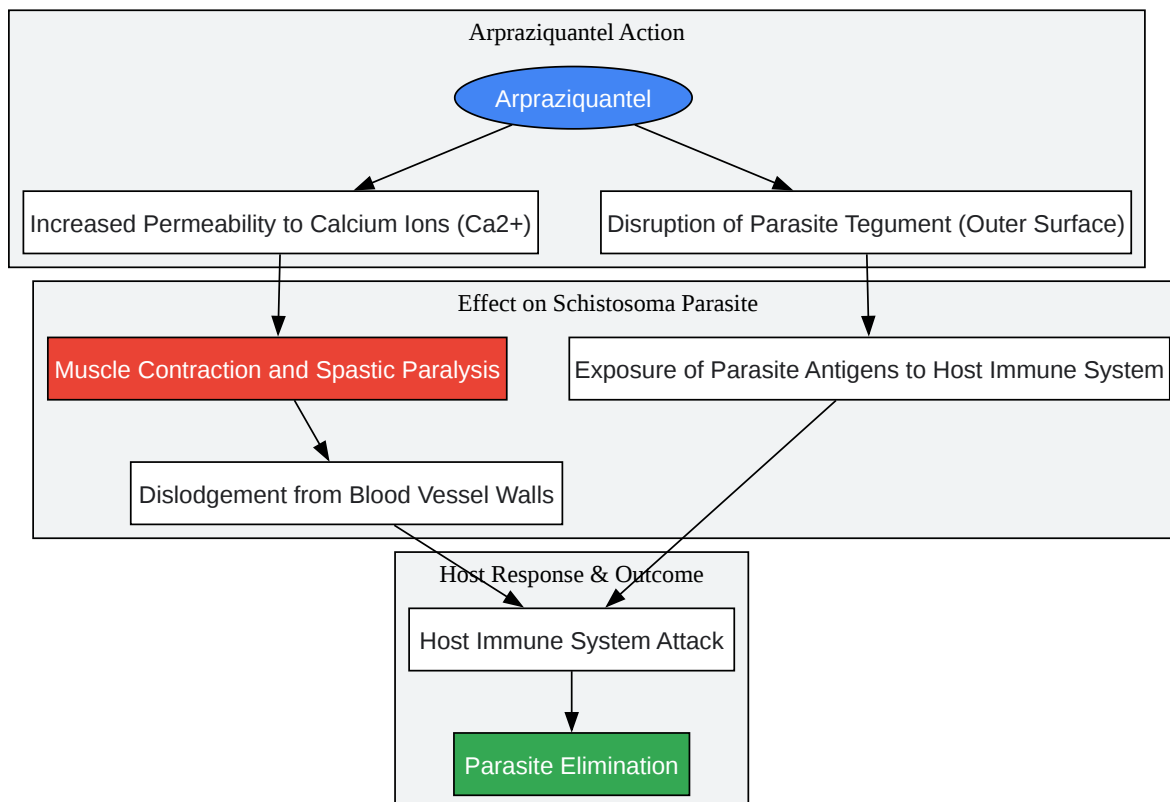
### Arpraziquantel Phase 3 Trial Workflow



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Caption: Workflow of the **Arpraziquantel** Phase 3 Clinical Trial.

## Mechanism of Action of Arpraziquantel



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Caption: Proposed mechanism of action of **Arpraziquantel** on Schistosoma parasites.

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## References

- 1. Efficacy, safety, and palatability of arpraziquantel (L-praziquantel) orodispersible tablets in children aged 3 months to 6 years infected with Schistosoma in Côte d'Ivoire and Kenya: an open-label, partly randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pediatricpraziquantelconsortium.org [pediatricpraziquantelconsortium.org]
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